molecular formula F18H24N5Nb3O+ B1177683 Ammonium fluoroniobate CAS No. 144840-01-7

Ammonium fluoroniobate

Cat. No.: B1177683
CAS No.: 144840-01-7
M. Wt: 730.92 g/mol
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Description

Ammonium fluoroniobate (NH₄NbF₆), also known as ammonium hexafluoroniobate(V), is a niobium-containing compound with significant industrial relevance. It is synthesized via reactions between fluoroniobate solutions and ammonium hydroxide or potassium salts . This compound is critical in metallurgical processes, particularly in the extraction and purification of niobium, as it enables the formation of niobium hydroxide precipitates when reacted with ammonium hydroxide . Structurally, it belongs to the family of fluorometallates, characterized by octahedral [NbF₆]⁻ anions balanced by ammonium (NH₄⁺) cations .

Properties

CAS No.

144840-01-7

Molecular Formula

F18H24N5Nb3O+

Molecular Weight

730.92 g/mol

IUPAC Name

pentaazanium;heptafluoroniobium(2-);oxoniobium;tetrahydrofluoride

InChI

InChI=1S/18FH.5H3N.3Nb.O/h18*1H;5*1H3;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;2*+5;/p-9

SMILES

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O=[Nb].F.F.F.F.F[Nb-2](F)(F)(F)(F)(F)F.F[Nb-2](F)(F)(F)(F)(F)F

Canonical SMILES

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O=[Nb].F.F.F.F.F[Nb-2](F)(F)(F)(F)(F)F.F[Nb-2](F)(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

The preparation of ammonium fluoroniobate generally involves the following steps :

    Synthesis of Hexafluoroniobic Acid: Niobic acid (( \text{Nb}_2\text{O}_5 )) is reacted with hydrofluoric acid or ammonium fluoride to produce hexafluoroniobic acid (( \text{NbF}_6 )).

    Formation of this compound: The hexafluoroniobic acid is then reacted with ammonia water or ammonia gas to yield this compound.

Chemical Reactions Analysis

Ammonium fluoroniobate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions due to the presence of niobium in different oxidation states.

    Substitution Reactions: The compound can undergo substitution reactions where fluoride ions are replaced by other ligands.

    Common Reagents and Conditions: Typical reagents include hydrofluoric acid, ammonium fluoride, and ammonia. .

Scientific Research Applications

Ammonium fluoroniobate has several scientific research applications :

    Chemistry: It is used as a source of niobium in various chemical syntheses and reactions.

    Biology and Medicine: In extremely low concentrations, fluoride compounds like this compound are used in health applications.

    Industry: It is used in metal production, optical deposition, and as an alloying agent. The compound is also utilized in the production of high-purity and nanoscale materials.

Mechanism of Action

The mechanism by which ammonium fluoroniobate exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluoride ions can participate in various chemical reactions, influencing the behavior of other molecules and materials. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Thermal Properties of K₂NbF₇ vs. NH₄NbF₆

Property K₂NbF₇ (KF-K₂NbF₇ melt) NH₄NbF₆
Molar Heat Capacity Non-additive Not reported
Enthalpy of Mixing Small negative deviation Not applicable
Dominant Anion [NbF₇]²⁻ [NbF₆]⁻
Key Reference

Potassium Fluorotantalate (K₂TaF₇)

While structurally analogous to K₂NbF₇, K₂TaF₇ contains tantalum instead of niobium. Differences arise in:

  • Leaching Efficiency : In HF solutions, fluorotantalate (Ta) exhibits lower solubility compared to fluoroniobate (Nb), enabling selective separation during ore processing .
  • Reduction Chemistry : K₂TaF₇ is reduced by sodium to produce metallic tantalum, whereas NH₄NbF₆-derived niobium hydroxide requires calcination (900–1000°C) for oxide formation .

Table 2: Comparative Leaching and Reduction Properties

Property K₂TaF₇ NH₄NbF₆
HF Leaching Efficiency Low (Ta) High (Nb)
Metal Extraction Method Na reduction Calcination (oxide)
Key Application Tantalum metal production Niobium oxide synthesis
Key Reference

Ammonium Fluoride (NH₄F)

NH₄F, a simpler ammonium-fluorine compound, contrasts with NH₄NbF₆ in:

  • Chemical Role : NH₄F acts as a mobile-phase additive in chromatography, optimizing separations via pH adjustment , whereas NH₄NbF₆ serves as a precursor in niobium metallurgy .
  • Safety Profile : NH₄F is classified as toxic (T) under EU regulations (R23/24/25), with stringent handling requirements . NH₄NbF₆’s safety data are less documented but inferred to require similar precautions due to fluoride content.

Oxyfluoroniobate Complexes (e.g., K₂NbOF₅)

The presence of oxygen in complexes like K₂NbOF₅ alters their electrochemical behavior. For instance:

  • Electrochemical Stability: Oxygen-free [NbF₇]²⁻ anions are more stable under electrolysis, whereas oxyfluoroniobates (e.g., [NbOF₅]²⁻) form in oxygen-rich melts, affecting redox potentials .
  • Industrial Relevance : Pure fluoroniobates are preferred in molten-salt electrolysis for niobium refining, avoiding oxygen-induced side reactions .

Q & A

Basic: What are the established methods for synthesizing ammonium fluoroniobate (NH₄NbF₆) in laboratory settings?

This compound is typically synthesized via solvent extraction from columbite-tantalite ores or concentrates. A common method involves:

  • Solvent extraction : Using methyl isobutyl ketone (MIBK) to separate niobium from tantalum in a sulfuric acid medium (6–15N H₂SO₄). The organic phase is scrubbed to remove impurities, and ammonium hydroxide is added to precipitate this compound .
  • Precipitation : Reacting fluoroniobate solutions (e.g., K₂NbF₇) with ammonium hydroxide to form NH₄NbF₆. Key variables include pH control (weakly acidic conditions) and avoiding oxyfluoride formation by maintaining inert atmospheres .
    Critical parameters : Acid concentration, temperature (≤50°C), and fluoride ion activity to prevent hydrolysis.

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Raman/IR spectroscopy : Identifies vibrational modes of Nb-F bonds (e.g., ~600–700 cm⁻¹ for symmetric stretching) and detects oxyfluoride impurities (broad peaks near 800 cm⁻¹) .
  • X-ray diffraction (XRD) : Confirms crystallinity and phase purity. NH₄NbF₆ exhibits a monoclinic structure (ICDD PDF 00-018-0913) .
  • Thermal analysis (TGA/DSC) : Determines decomposition temperatures (e.g., NH₄NbF₆ decomposes above 300°C to NbF₅ and NH₄F) .
    Methodological tip : Combine techniques to address hygroscopicity-induced artifacts. Pre-dry samples under vacuum .

Basic: What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Acid-resistant gloves, full-face shields, and respirators with fluoride-rated cartridges.
  • Ventilation : Use fume hoods to mitigate HF vapor release during hydrolysis .
  • Spill management : Neutralize spills with calcium carbonate or lime slurry to immobilize fluoride ions .
    Note : NH₄NbF₆ reacts violently with water, releasing HF. Store in airtight containers under desiccation .

Advanced: How does the ionic composition of molten salts influence the stability of fluoroniobate complexes?

In molten KF-KCl systems, fluoroniobate stability depends on:

  • Molar ratios : Higher KF content lowers melting points (e.g., KF:K₂NbF₇ > 10:1 reduces liquidus temperatures to ~500°C) .
  • Oxygen contamination : Trace O₂ induces oxyfluoride formation (e.g., K₂NbOF₅), altering electrochemical properties. Use argon-purged environments to mitigate this .
    Experimental design : Conduct differential thermal analysis (DTA) under controlled atmospheres to map phase transitions .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound in aqueous systems?

Discrepancies arise from:

  • Hydrolysis kinetics : NH₄NbF₆ dissolves rapidly in water, but hydrolysis products (e.g., NbO₂F₃⁻) vary with pH and temperature. Standardize dissolution protocols (e.g., 25°C, pH 2–4) .
  • Impurity effects : Trace Ta or Si in starting materials alters solubility. Use ICP-MS to quantify impurities and correlate with solubility trends .
    Recommendation : Report dissolution conditions (stirring rate, ionic strength) alongside solubility values .

Advanced: What strategies optimize the use of this compound in electrochemical applications (e.g., molten salt reactors)?

  • Additive engineering : Introduce KCl or K₂ZrF₆ to lower eutectic points and enhance ionic conductivity. For example, K₂ZrF₆-K₂NbF₄-KF-KCl systems achieve liquidus temperatures <600°C .
  • Electrode compatibility : Use graphite or platinum electrodes to avoid side reactions with Nb species.
    Data validation : Couple cyclic voltammetry with in-situ Raman spectroscopy to track Nb oxidation states .

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